Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a carbamate-protected pyrrolidine derivative with a hydroxyethyl substituent at the 1-position of the pyrrolidine ring. It exists as two enantiomers:
- (S)-enantiomer: CAS 1354003-22-7
- (R)-enantiomer: CAS 1353994-64-5
Both share the molecular formula C₁₃H₂₆N₂O₃ and a molecular weight of 258.36 g/mol. The tert-butyl carbamate group serves as a protective moiety, commonly employed in organic synthesis to mask amine functionalities during multi-step reactions. The hydroxyethyl group enhances polarity, influencing solubility and reactivity compared to simpler analogs.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-5-15(12(17)18-13(2,3)4)11-6-7-14(10-11)8-9-16/h11,16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDOOJASGDMATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
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Starting Material : Pyrrolidin-3-amine (CAS 4037-14-3).
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Alkylating Agent : Ethylene oxide or 2-chloroethanol.
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Base : Triethylamine (TEA) or sodium hydride.
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0–20°C for controlled exothermic reactions.
Procedure
Pyrrolidin-3-amine (10 mmol) is dissolved in DCM under inert atmosphere. TEA (12 mmol) is added, followed by dropwise addition of 2-chloroethanol (12 mmol). The mixture is stirred for 12–24 hours at room temperature. After quenching with saturated NHCl, the organic layer is washed with DCM (3×50 mL), dried over MgSO, and concentrated. The crude product, 1-(2-hydroxyethyl)pyrrolidine-3-amine, is purified via silica gel chromatography (ethyl acetate/hexane, 3:1).
Yield and Optimization
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Yield : 65–75% after purification.
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Critical Factor : Stoichiometric excess of 2-chloroethanol (1.2 eq) minimizes di-alkylation byproducts.
Ethylation of the 3-Amino Group
Reagents and Conditions
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Starting Material : 1-(2-Hydroxyethyl)pyrrolidine-3-amine.
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Ethylating Agent : Ethyl chloroformate or ethyl bromide.
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Base : Potassium carbonate (KCO) or sodium hydride.
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Solvent : Acetonitrile or DCM.
Procedure
1-(2-Hydroxyethyl)pyrrolidine-3-amine (8 mmol) is dissolved in acetonitrile with KCO (10 mmol). Ethyl bromide (9 mmol) is added dropwise, and the mixture is refluxed for 6 hours. After filtration and solvent removal, the residue is purified via flash chromatography (ethyl acetate/methanol, 9:1) to yield ethyl-[1-(2-hydroxyethyl)pyrrolidin-3-yl]amine.
Yield and Challenges
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Yield : 70–80%.
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Side Reaction : Over-alkylation to quaternary ammonium salts, mitigated by limiting ethyl bromide to 1.1 eq.
Carbamate Protection with Tert-Butyl Group
Reagents and Conditions
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Starting Material : Ethyl-[1-(2-hydroxyethyl)pyrrolidin-3-yl]amine.
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Protecting Agent : tert-Butyl chloroformate (Boc-Cl).
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Base : Triethylamine.
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Solvent : Dichloromethane.
Procedure
Ethyl-[1-(2-hydroxyethyl)pyrrolidin-3-yl]amine (5 mmol) is dissolved in DCM with TEA (6 mmol). Boc-Cl (5.5 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 hours. After washing with 1M HCl and brine, the organic layer is dried and concentrated. The product is purified via silica gel chromatography (ethyl acetate/hexane, 2:1).
Characterization Data
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-NMR (CDCl) : δ 1.40 (s, 9H, tert-butyl), 3.60–3.75 (m, 2H, CHOH), 3.20–3.40 (m, 4H, pyrrolidine CH).
Industrial-Scale Considerations
Continuous Flow Synthesis
Flow microreactors enhance safety and yield for exothermic steps (e.g., Boc protection). A 2018 study demonstrated a 20% yield increase using continuous systems for analogous carbamates.
Green Chemistry Alternatives
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing toxicity.
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Catalytic Methods : Lipase-catalyzed carbamate formation reduces waste.
Comparative Analysis of Methods
| Parameter | Alkylation (Step 2) | Ethylation (Step 3) | Boc Protection (Step 4) |
|---|---|---|---|
| Yield (%) | 65–75 | 70–80 | 85–90 |
| Key Reagent | 2-Chloroethanol | Ethyl bromide | Boc-Cl |
| Purification | Silica chromatography | Flash chromatography | Silica chromatography |
| Critical Challenge | Di-alkylation | Quaternary salt formation | Hydrolysis of Boc group |
Chemical Reactions Analysis
Types of Reactions
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation
Reduction
Substitution
Hydrolysis
Common Reagents and Conditions
Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide
Reduction: Employs reagents like lithium aluminum hydride or sodium borohydride
Substitution: Halogenation using agents like phosphorus tribromide
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Oxidation may yield ketone or carboxylic acid derivatives.
Reduction could form alcohols or amines.
Substitution often results in halogenated derivatives.
Hydrolysis leads to the corresponding alcohol and carbamic acid.
Scientific Research Applications
Chemical Properties and Structure
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a carbamate derivative characterized by its unique pyrrolidine structure. The compound can be represented by the following molecular formula:
- Molecular Formula: C₁₄H₁₉N₂O₄
- Molecular Weight: 273.31 g/mol
The structure includes a pyrrolidine ring, which is known for its role in various biological activities, making it a valuable scaffold in drug design.
Antidepressant Activity
Recent studies have indicated that compounds similar to this compound exhibit potential antidepressant properties. Research into pyrrolidine derivatives has shown their ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting a role in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine exhibited significant activity in animal models of depression, indicating the potential for further development into therapeutic agents for mood disorders .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders such as Alzheimer's disease. Pyrrolidine derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning.
Data Table: Acetylcholinesterase Inhibition
This table illustrates the inhibitory potency of this compound compared to established drugs.
Building Block in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its stability and reactivity allow it to be used as a building block for various organic transformations.
Example Synthesis:
A synthetic route utilizing this compound involves its reaction with electrophiles to generate diverse derivatives, which can be tailored for specific biological activities .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to assess long-term safety and efficacy.
Mechanism of Action
The mechanism by which Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester exerts its effects involves:
Binding to molecular targets such as enzymes or receptors.
Altering the activity or function of these targets through interactions with its functional groups.
Pathways involved may include enzyme inhibition or activation, signaling cascades, or receptor modulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Stereochemical Variants
- Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester and Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Substituent-Modified Analogs
tert-butyl N-ethyl-N-pyrrolidin-3-ylcarbamate (CAS 1120357-23-4)
- Structure : Lacks the 2-hydroxyethyl group at the pyrrolidine’s 1-position.
- Molecular Formula : C₁₂H₂₄N₂O₂ (MW: 228.34 g/mol).
- Comparison :
(3-Bromoisoxazol-5-ylmethyl)carbamic acid tert-butyl ester (CAS 154016-57-6)
- Structure : Features a brominated isoxazole ring instead of the pyrrolidine-hydroxyethyl system.
- Comparison: Bromine substituent enhances electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura). Potential use in synthesizing halogen-containing pharmacophores, contrasting with the target compound’s applicability in amine-protection strategies .
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS 1353974-70-5)
- Structure: Incorporates an amino-acetyl group at the pyrrolidine’s 1-position.
- Molecular Formula : C₁₄H₂₇N₃O₃ (MW: 285.38 g/mol).
- Comparison: Amino-acetyl group introduces a reactive amide bond, suitable for peptide coupling or bioconjugation.
Halogenated Derivatives
(4-Iodo-pyridin-3-yl)carbamic acid tert-butyl ester (CAS 154048-89-2)
Functional Group and Reactivity Comparison
| Compound | Key Functional Groups | Reactivity Insights |
|---|---|---|
| Target Compound (S/R enantiomers) | Hydroxyethyl, carbamate | Hydroxyl enables oxidation or conjugation; carbamate allows deprotection to amines. |
| tert-butyl N-ethyl-N-pyrrolidin-3-ylcarbamate | Ethyl, carbamate | Simpler structure with fewer sites for functionalization. |
| (3-Bromoisoxazol-5-ylmethyl)carbamate | Bromoisoxazole, carbamate | Halogenated ring suitable for cross-coupling; carbamate for amine protection. |
| [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]... | Amino-acetyl, carbamate | Amide group supports peptide synthesis; dual protection strategy. |
Limitations and Data Gaps
- Physical properties (melting point, solubility) for the target compound are unreported, limiting direct comparisons.
- No pharmacological or toxicity data are available for enantiomers, necessitating further study.
Biological Activity
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, also known by its CAS number 1120357-23-4, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.
- Molecular Formula : C₁₄H₂₈N₂O₃
- Molecular Weight : 270.38 g/mol
- CAS Number : 1120357-23-4
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Acetylcholinesterase Inhibition
Research indicates that compounds with a pyrrolidine structure can exhibit significant inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is beneficial for cognitive enhancement and may offer therapeutic effects in Alzheimer's disease management .
Anticancer Activity
Recent studies have shown that derivatives of pyrrolidine, including this compound, may possess anticancer properties. For instance, analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
| Study | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | Lung Cancer | 15 | Apoptosis induction via IKKb inhibition |
| Study B | Breast Cancer | 20 | Disruption of cell cycle progression |
Neuroprotective Effects
In addition to its potential use in cancer therapy, this compound has been evaluated for neuroprotective effects. The inhibition of AChE not only enhances cholinergic transmission but also exhibits antioxidant properties that may protect neuronal cells from oxidative stress .
Case Studies
- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The compound's ability to inhibit AChE was linked to these beneficial effects .
- Cancer Cell Line Studies : In vitro studies using FaDu hypopharyngeal tumor cells showed that the compound induced apoptosis more effectively than traditional chemotherapeutic agents like bleomycin. The mechanism was attributed to enhanced binding interactions with cellular proteins involved in apoptosis regulation .
Q & A
Q. What are the common synthetic routes for preparing Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves activating a pyrrolidine-derived carboxylic acid (e.g., 3-methylpyrrolidine-1-carboxylic acid) with thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine . For derivatives with hydroxy-ethyl substituents, additional steps may include hydroxyl protection (e.g., using Boc groups) and deprotection under mild acidic conditions. Key factors for yield optimization include stoichiometric control of tert-butyl alcohol, reaction temperature (often 0–20°C to minimize side reactions), and purification via silica gel chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., tert-butyl ester peaks at ~1.4 ppm for H and ~80 ppm for C) .
- Mass Spectrometry (MS) : Exact mass analysis (e.g., [M+H] ion) to confirm molecular weight .
- Infrared (IR) Spectroscopy : Detection of carbamate C=O stretches (~1680–1720 cm) and hydroxyl groups (~3200–3500 cm) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Identification : While specific toxicity data for this compound is limited, structurally related carbamates may act as lachrymators or respiratory irritants .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid prolonged exposure to light or moisture to prevent decomposition .
- Emergency Protocols : Immediate rinsing with water for eye/skin contact and consultation with safety sheets for spill management .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or conditions are effective?
- Methodological Answer : Enantioselective synthesis may employ asymmetric Mannich reactions or chiral auxiliaries. For example:
- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic resolution for hydroxyl-bearing intermediates .
- Reaction Conditions : Low temperatures (−20°C to 0°C) and anhydrous solvents (e.g., dichloromethane) to preserve stereochemical integrity .
- Validation : Chiral HPLC or polarimetry to determine enantiomeric excess (>95% ee) .
Q. What computational strategies are suitable for predicting the pharmacological activity of this compound, particularly as a protease inhibitor?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., viral main protease). Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the tert-butyl ester .
- ADME Prediction : Tools like SwissADME to evaluate bioavailability, blood-brain barrier permeability, and metabolic stability .
- Dynamic Simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for derivatives of this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : To detect dynamic rotational barriers in carbamate groups or pyrrolidine ring puckering .
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous peaks and confirm through-space couplings (e.g., NOESY for stereochemistry) .
- Isotopic Labeling : N or C labeling of the pyrrolidine nitrogen/carbon to trace electronic environments .
Q. What strategies optimize the tert-butyl ester group’s stability under basic or nucleophilic conditions during downstream functionalization?
- Methodological Answer :
- Protection Alternatives : Replace tert-butyl with more stable groups (e.g., 9-fluorenylmethyl) for reactions requiring strong bases .
- Buffered Conditions : Use mild bases (e.g., NaHCO) in polar aprotic solvents (DMF, DMSO) to minimize ester hydrolysis .
- Kinetic Monitoring : In situ IR or H NMR to track ester degradation and adjust reaction timelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
